![molecular formula C14H14F3N3O5S B2890140 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893340-66-4](/img/structure/B2890140.png)
1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, multiple methyl groups, and a trifluoromethoxy phenyl group
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of benzene derivatives with appropriate methylating agents, such as methyl iodide . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism by which 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde
- 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
What sets 1,3,6-trimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide apart from these similar compounds is the presence of the trifluoromethoxy phenyl group and the sulfonamide functionality
Eigenschaften
IUPAC Name |
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5S/c1-8-11(12(21)20(3)13(22)19(8)2)26(23,24)18-9-4-6-10(7-5-9)25-14(15,16)17/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQLLKUVGOZNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)
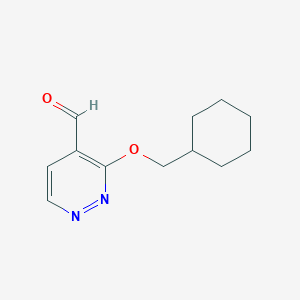
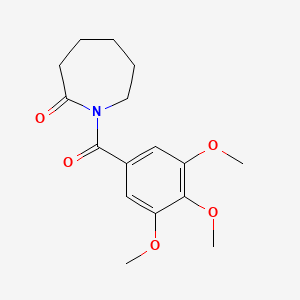

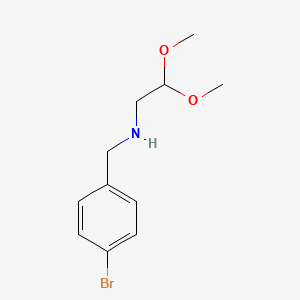

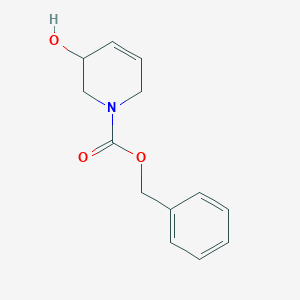
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)

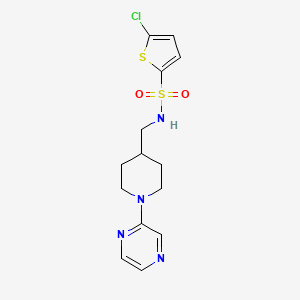
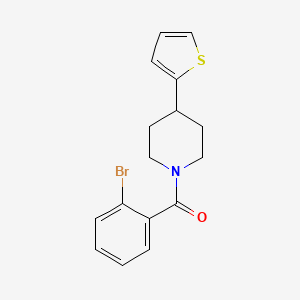
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
